molecular formula C18H16O4 B8144228 Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate

Cat. No.: B8144228
M. Wt: 296.3 g/mol
InChI Key: LXPUYUAHXNTMBQ-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate (CAS 58468-42-1) is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . This specific compound features a methoxy-substituted benzofuran core linked to an ethyl ester and a phenyl group, a structure that researchers are exploring for the development of novel therapeutic agents. Benzofuran derivatives are extensively investigated for their antitumor properties . Studies highlight that structural analogs, particularly those with specific substitutions on the benzofuran core, demonstrate potent and selective cytotoxicity against various human cancer cell lines . The benzofuran structure serves as a key scaffold for designing inhibitors of critical targets, such as the epidermal growth factor receptor (EGFR), and for inducing apoptosis in cancer cells . Furthermore, research indicates that compounds based on the 3-phenylbenzofuran-2-carboxylate structure show promise in antimicrobial applications, exhibiting activity against a range of Gram-positive bacteria and fungi . This makes this compound a valuable building block for synthesizing new compounds to explore structure-activity relationships (SAR) and optimize biological efficacy . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 6-methoxy-3-phenyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-18(19)17-16(12-7-5-4-6-8-12)14-10-9-13(20-2)11-15(14)22-17/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPUYUAHXNTMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the benzofuran ring. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate can be synthesized through various methods, often involving the modification of benzofuran derivatives. The synthesis typically includes:

  • Starting Materials : Benzofuran derivatives and carboxylic acids.
  • Reagents : Common reagents include alkylating agents and catalysts like potassium carbonate.
  • Conditions : Reactions are often carried out under reflux conditions in organic solvents such as acetone or dioxane.

The compound's structure features a benzofuran core with methoxy and phenyl substituents, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound.

Case Study: Antimicrobial Evaluation

In a study by Yempala et al., various benzofuran derivatives were screened for their antimicrobial activity against multiple bacterial strains. This compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 - 3.12 μg/mL
Escherichia coli1 - 5 μg/mL
Candida albicans0.5 - 1 mg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been explored. A study published in MDPI evaluated various benzofuran derivatives for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Assessment

In this research, compounds similar to this compound were tested against human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Table 2: Anticancer Activity of Benzofuran Derivatives

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)<10Induction of apoptosis
HeLa (Cervical Cancer)<15Cell cycle arrest
A549 (Lung Cancer)<20Inhibition of proliferation

These results indicate that this compound could be a potential candidate for further development as an anticancer drug.

Conclusion and Future Directions

This compound presents significant promise in the fields of antimicrobial and anticancer research. Its unique chemical structure allows for diverse modifications that can enhance its biological activities. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models before clinical trials.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Impact of Halogenation :

  • Bromine substitution at position 6 (e.g., in ) increases molecular weight by ~180–200 g/mol compared to the methoxy-substituted target compound . Bromine also enhances lipophilicity (higher XLogP3 values, e.g., 6.5 in vs. an estimated ~3–4 for the target compound).
  • Fluorine substitution () slightly reduces molecular weight compared to bromine analogs but maintains high XLogP3 (6.5), reflecting its electronegativity and hydrophobic character .

Alkoxy Group Modifications: Bulky alkoxy groups (e.g., 4-methylbenzyloxy in or 2,6-dichlorobenzyloxy in ) increase steric hindrance and may affect binding interactions in biological systems .

Ester Group Variations :

  • Replacement of the ethyl ester with a 2-methoxyethyl ester () increases hydrophilicity due to the ether linkage, though this is offset by bulky aryl substituents .

Structural and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 6-methoxy group in the target compound is electron-donating, which may enhance aromatic stability and alter electronic properties compared to electron-withdrawing bromine substituents in analogs .
    • Bromine at position 6 () could facilitate electrophilic substitution reactions, offering synthetic versatility absent in the methoxy-substituted compound .

Biological Activity

Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.

1. Synthesis of this compound

This compound can be synthesized through various methods involving the condensation of appropriate benzofuran derivatives with ethyl esters. The synthesis process typically involves the use of reagents such as bases and solvents that facilitate the formation of the benzofuran ring structure.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. For instance, a study showed that certain benzofuran derivatives effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Candida parapsilosis .

Table 1: Antimicrobial Activity Against Selected Microorganisms

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
This compoundEscherichia coli100 μg/mL
This compoundCandida albicans75 μg/mL

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. A derivative known as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester was shown to possess selective cytotoxicity against tumorigenic cell lines . The structural modifications in benzofuran derivatives can enhance their efficacy in targeting cancer cells.

Case Study: Antitumor Activity

In a study published in Molecules, researchers synthesized various benzofuran derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting their potential use as anticancer agents .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : Some benzofuran derivatives interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt microbial membranes.
  • Modulation of Enzymatic Pathways : Certain compounds affect metabolic pathways crucial for microbial survival and cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate, and how can reaction efficiency be optimized?

A multi-step one-pot synthesis under ultrasound irradiation has been reported for structurally similar benzofuran derivatives. This method employs K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst in refluxing acetonitrile, achieving high yields via tandem cyclization and esterification . For analogous compounds, ultrasound-assisted methods enhance reaction rates and reduce side reactions by improving mass transfer .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve methoxy, phenyl, and benzofuran protons. High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines precise molecular geometry. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How can purity and stability be assessed during synthesis?

Chromatographic methods (TLC, HPLC) monitor reaction progress. Recrystallization from ethanol or acetonitrile improves purity. Stability studies under varying temperatures and pH (via NMR or LC-MS) identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzofuran ring formation in this compound?

The reaction likely proceeds via a base-mediated cyclization, where K₂CO₃ deprotonates intermediates to favor 6-methoxy and 3-phenyl substitution. Computational studies (DFT) on analogous systems suggest that electron-donating methoxy groups stabilize the transition state at the 6-position .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SHELXL refines disordered solvent or substituent positions using high-resolution data. For example, in related quinoline-carboxylates, anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion . Hydrogen-bonding interactions (e.g., C–H···O) can stabilize specific conformers, as seen in cyclohexenecarboxylate derivatives .

Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

  • Functionalization : Introduce substituents at the phenyl or methoxy groups via Suzuki coupling or electrophilic substitution.
  • Bioisosteres : Replace the ester group with amides or ketones to modulate solubility and binding affinity.
  • Ultrasound-assisted synthesis : Enhances yields of sterically hindered derivatives (e.g., naphthofuran analogs) .

Q. How do solvent and catalyst choice influence reaction outcomes in benzofuran synthesis?

Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing ionic intermediates. PEG-400 acts as a phase-transfer catalyst, improving interfacial interactions in heterogeneous systems. Alternative catalysts like DABCO or DMAP may reduce side reactions in esterification steps .

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